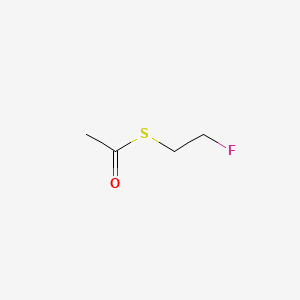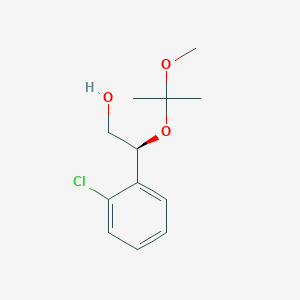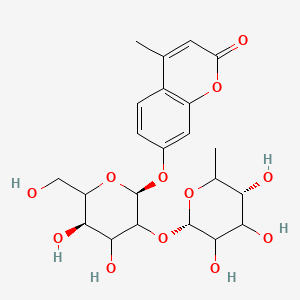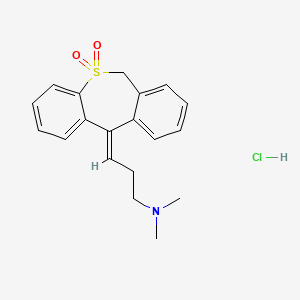![molecular formula C10H11NO2 B13422362 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile is a deuterated organic compound Deuterium, a stable isotope of hydrogen, is incorporated into the methoxy groups of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile typically involves the deuteration of 3,4-dimethoxybenzyl cyanide. The process begins with the protection of the hydroxyl groups on the benzene ring, followed by the introduction of deuterium atoms using deuterated reagents. The final step involves the conversion of the protected intermediate to the acetonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated methanol or other deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to facilitate the deuteration process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-bis(trideuteriomethoxy)benzaldehyde or 3,4-bis(trideuteriomethoxy)benzoic acid.
Reduction: Formation of 2-[3,4-bis(trideuteriomethoxy)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo various transformations, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl cyanide: The non-deuterated analog of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile.
2-[3,4-Dimethoxyphenyl]acetonitrile: Another non-deuterated analog with similar structural features.
2-[3,4-Bis(methoxy)phenyl]acetonitrile: A compound with similar functional groups but without deuterium incorporation.
Uniqueness
The incorporation of deuterium atoms in this compound makes it unique compared to its non-deuterated analogs. Deuterium can enhance the compound’s metabolic stability, reduce the rate of metabolic degradation, and provide distinct spectroscopic properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
183.24 g/mol |
IUPAC Name |
2-[3,4-bis(trideuteriomethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i1D3,2D3 |
InChI Key |
ASLSUMISAQDOOB-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CC#N)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



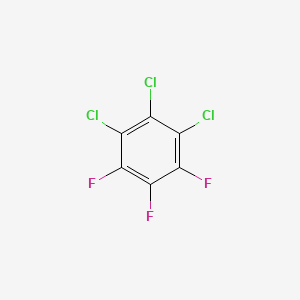
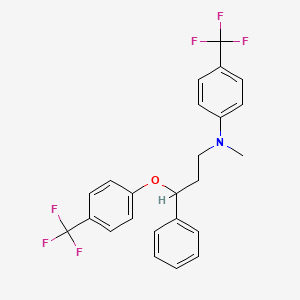


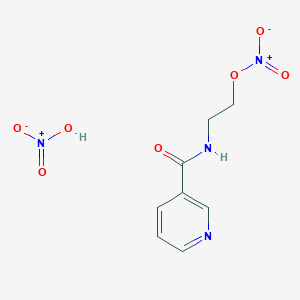
![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)
